

# Structure Elucidation of 3'-Acetamido-4'-allyloxyacetanilide: A Technical Guide

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## Compound of Interest

Compound Name: Acetanilide, 3'-acetamido-4'-allyloxy-

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## Abstract

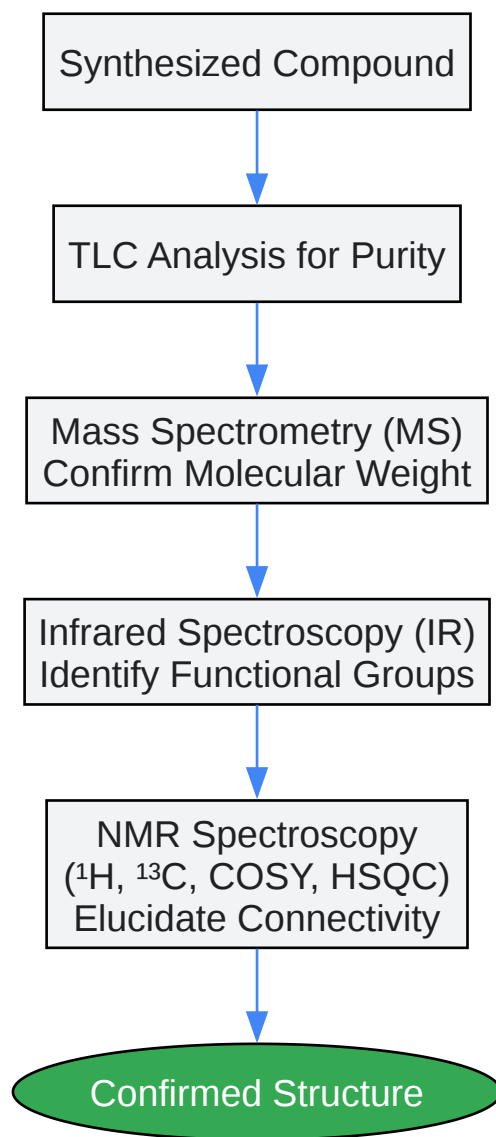
This technical guide provides a comprehensive overview of the structural elucidation of 3'-acetamido-4'-allyloxyacetanilide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on established chemical principles and analysis of analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis and characterization of novel acetanilide derivatives.

## Introduction

3'-Acetamido-4'-allyloxyacetanilide, with the IUPAC name N-(3-acetamido-4-prop-2-enoxyphenyl)acetamide<sup>[1]</sup>, is an organic molecule featuring a disubstituted benzene ring with two acetamido groups and an allyloxy substituent. The structural complexity and potential for biological activity make a thorough understanding of its chemical properties and conformation essential for further research and development. This document details a proposed synthetic route and provides predicted analytical data to aid in its identification and characterization.

## Proposed Synthesis

A logical and efficient synthetic route to 3'-acetamido-4'-allyloxyacetanilide involves a two-step process starting from a commercially available precursor, 3-amino-4-hydroxyacetanilide.



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## References

- 1. Acetanilide, 3'-acetamido-4'-allyloxy- | C<sub>13</sub>H<sub>16</sub>N<sub>2</sub>O<sub>3</sub> | CID 58604 - PubChem [pubchem.ncbi.nlm.nih.gov]
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